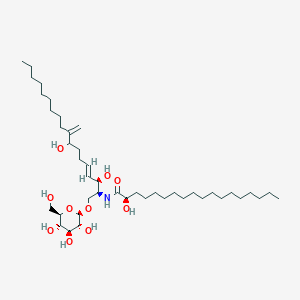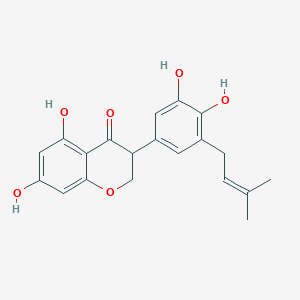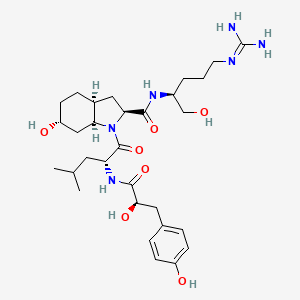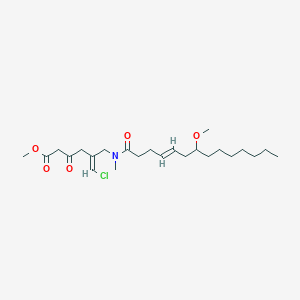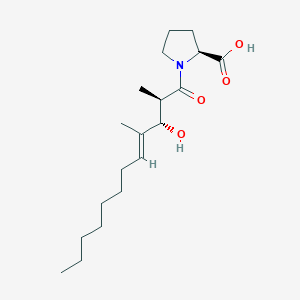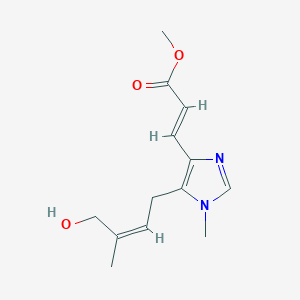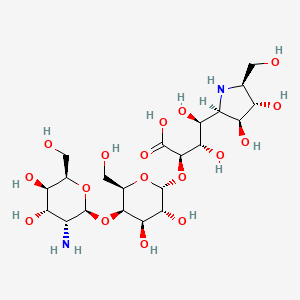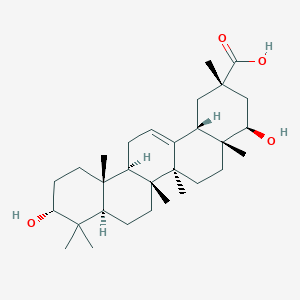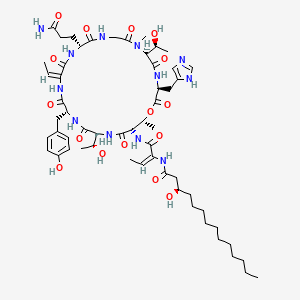
Unk-Abu(2,3-dehydro)-Thr(1)-D-aThr-D-Tyr-Abu(2,3-dehydro)-D-Gln-Gly-N(Me)aThr-His-(1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unk-Abu(2,3-dehydro)-Thr(1)-D-aThr-D-Tyr-Abu(2,3-dehydro)-D-Gln-Gly-N(Me)aThr-His-(1) is a natural product found in Aeromonas with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties
The peptide sequence shares similarities with the structure of amphiphilic peptide antibiotics like Herbicolin A and B. These antibiotics have been studied for their unique structure and function, with Herbicolin B identified as a lipodepsinonapeptide and Herbicolin A as a glycolipodepsinonapeptide antibiotic. The amphiphilic nature of these peptides contributes to their antibiotic properties (Aydin et al., 1985).
Application in Asymmetric Syntheses
Optically active forms of allothreonine, a component in the peptide sequence, have applications in asymmetric syntheses. Methods to obtain D- and L-allothreonine, important as chiral reagents, have been developed and optimized, showing the peptide's relevance in synthetic chemistry (Yajima et al., 2010).
Structural Studies and Conformations
The peptide's structural analogs have been a subject of extensive research, particularly in understanding their conformations and structural properties. Studies on conformers of threonine and allothreonine, which share structural similarity with the given peptide sequence, have been conducted to understand their stability and properties in various conditions (Szidarovszky et al., 2009).
Peptide Design and Synthesis
Research on the design and synthesis of peptides containing similar structures has provided insights into the molecular design of peptides. This includes studies on molecular structures, β-turn formation, and conformational calculations, which are essential for the development of novel peptides with specific functions (Singh & Narula, 2009).
Eigenschaften
Produktname |
Unk-Abu(2,3-dehydro)-Thr(1)-D-aThr-D-Tyr-Abu(2,3-dehydro)-D-Gln-Gly-N(Me)aThr-His-(1) |
|---|---|
Molekularformel |
C57H86N12O16 |
Molekulargewicht |
1195.4 g/mol |
IUPAC-Name |
(3R)-N-[(E)-1-[[(3S,6S,12R,15E,18R,21R,24S,25R)-12-(3-amino-3-oxopropyl)-15-ethylidene-21-[(1R)-1-hydroxyethyl]-6-[(1S)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-3-(1H-imidazol-5-ylmethyl)-7,25-dimethyl-2,5,8,11,14,17,20,23-octaoxo-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-hydroxytetradecanamide |
InChI |
InChI=1S/C57H86N12O16/c1-8-11-12-13-14-15-16-17-18-19-38(73)28-45(75)62-39(9-2)52(79)68-48-34(6)85-57(84)43(27-36-29-59-31-61-36)66-56(83)49(33(5)71)69(7)46(76)30-60-50(77)41(24-25-44(58)74)64-51(78)40(10-3)63-53(80)42(26-35-20-22-37(72)23-21-35)65-54(81)47(32(4)70)67-55(48)82/h9-10,20-23,29,31-34,38,41-43,47-49,70-73H,8,11-19,24-28,30H2,1-7H3,(H2,58,74)(H,59,61)(H,60,77)(H,62,75)(H,63,80)(H,64,78)(H,65,81)(H,66,83)(H,67,82)(H,68,79)/b39-9+,40-10+/t32-,33+,34-,38-,41-,42-,43+,47-,48+,49+/m1/s1 |
InChI-Schlüssel |
WRRXLNFHXIMOFU-QXTPRVETSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CC(=O)N/C(=C/C)/C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)CNC(=O)[C@H](NC(=O)/C(=C\C)/NC(=O)[C@H](NC(=O)[C@H](NC1=O)[C@@H](C)O)CC2=CC=C(C=C2)O)CCC(=O)N)C)[C@H](C)O)CC3=CN=CN3)C)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC1=O)C(C)O)CC2=CC=C(C=C2)O)CCC(=O)N)C)C(C)O)CC3=CN=CN3)C)O |
Synonyme |
Sch 20561 Sch-20561 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2S,3E,7S,11E,13R,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1243577.png)
